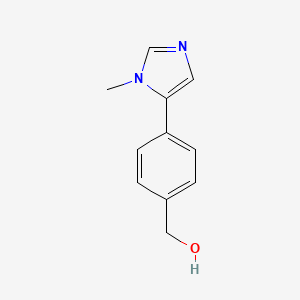

(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

[4-(3-methylimidazol-4-yl)phenyl]methanol |

InChI |

InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-9(7-14)3-5-10/h2-6,8,14H,7H2,1H3 |

InChI Key |

TXLWFLWTMHAKRV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-imidazole with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction, followed by the addition of formaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group (-CH₂OH) can undergo nucleophilic substitution , enabling the formation of derivatives such as ethers or esters. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like NaOH under elevated temperatures (70–130°C) facilitates substitution at the hydroxyl oxygen.

Key Features :

-

Reagents : Alkyl halides, carbonate/hydrogencarbonate salts (e.g., Na₂CO₃), polar solvents (e.g., DMF or THF).

-

Conditions : Heated (70–130°C) in an inert atmosphere to avoid side reactions.

-

Products : Alkoxy derivatives (e.g., -OCH₃) or esters (e.g., -OOCR).

Condensation Reactions

The hydroxymethyl group participates in Claisen-Schmidt condensation , a reaction typically observed in carbonyl chemistry. For instance, when reacted with carbonyl compounds (e.g., benzaldehydes) in the presence of aqueous NaOH, it forms α,β-unsaturated ketones. This mechanism is analogous to the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .

Key Features :

-

Reagents : Carbonyl compounds (e.g., benzaldehyde), NaOH, methanol.

-

Conditions : Stirred at room temperature, followed by recrystallization in hot methanol .

-

Products : Conjugated ketones with extended π-systems.

Alkylation Reactions

The hydroxyl group (-OH) in the hydroxymethyl moiety can be alkylated to form ethers . This reaction is facilitated by alkylating agents (e.g., methyl chloride) under basic conditions, often in polar aprotic solvents like DMF or THF. The imidazole ring’s nitrogen atoms may also participate in coordination, stabilizing intermediates.

Key Features :

-

Reagents : Alkyl halides, bases (e.g., NaH), solvents (DMF, THF).

-

Conditions : Moderate temperatures (e.g., 25–50°C) under inert atmosphere.

-

Products : Alkyl ethers (e.g., -OCH₂CH₃).

Coordination and Hydrogen Bonding

The imidazole ring’s nitrogen atoms enable metal coordination , while the hydroxymethyl group participates in hydrogen bonding. These interactions are critical in biological systems, where the compound may act as a ligand or enzyme inhibitor. For example, the hydroxyl group can form hydrogen bonds with serine (S167) in enzymes, influencing catalytic activity .

Key Features :

-

Reagents : Metal ions (e.g., Zn²⁺), enzymes (e.g., proteases).

-

Conditions : Physiological pH/biological buffers.

Comparison of Reaction Types

| Reaction Type | Key Reagents | Conditions | Products |

|---|---|---|---|

| Substitution | Alkyl halides, Na₂CO₃, DMF | 70–130°C, inert atmosphere | Alkoxy/ester derivatives |

| Condensation | Carbonyl compounds, NaOH, MeOH | Room temperature, reflux | α,β-Unsaturated ketones |

| Alkylation | Alkyl halides, NaH, THF | 25–50°C, inert atmosphere | Ethers |

| Coordination | Metal ions, enzymes | Aqueous buffers, pH 7–8 | Metal complexes, enzyme adducts |

Scientific Research Applications

(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and functional materials

Mechanism of Action

The mechanism of action of (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Moieties

Key Differences in Reactivity and Stability

Electron-Donating vs. Withdrawing Groups :

- The hydroxymethyl group in the target compound is electron-donating, enhancing nucleophilic reactivity. In contrast, nitrile (–CN) or sulfonyl (–SO₂CH₃) substituents (e.g., in compound 3ag ) increase electrophilicity, improving interactions with biological targets .

- Chlorinated derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ) show higher reactivity in SN₂ reactions due to the –CH₂Cl group .

Steric Effects :

- Bulky substituents (e.g., tert-butyl carbamate in compound 28 ) reduce metabolic degradation but may hinder binding to compact active sites.

Biological Activity :

- Nitrile-containing analogs (e.g., 4-(1-Methyl-1H-imidazol-5-yl)benzonitrile ) exhibit superior inhibitory activity against NSD2-PWWP1 (IC₅₀ = 0.2 μM) compared to hydroxymethyl derivatives, likely due to stronger hydrogen bonding with the target .

- The hydroxymethyl group’s polarity makes the parent compound more suitable for aqueous-phase reactions or as a synthetic intermediate .

Spectroscopic and Analytical Data

Table 2: NMR and MS Data Comparison

Biological Activity

The compound (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol , also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxymethyl group attached to a phenyl ring, which is further substituted with a 1-methyl-1H-imidazole moiety. This structural configuration allows for diverse interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, attributed to its ability to disrupt microbial cell membranes and inhibit growth.

- Antitumor Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent. For example, it was observed to induce apoptosis in human leukemia cells through the activation of caspase pathways.

- Enzyme Inhibition : The imidazole ring facilitates coordination with metal ions in enzyme active sites, leading to inhibition of enzymes such as cyclooxygenase (COX) and certain kinases. This activity is crucial for its anti-inflammatory properties.

The mechanisms by which this compound exerts its biological effects include:

- Binding Affinity : The compound's imidazole group allows it to bind effectively to various receptors and enzymes, influencing their activity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

- Signal Transduction Pathways : Research has indicated modulation of pathways such as ERK/MAPK and PI3K/Akt, which are pivotal in cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent antiproliferative effects against various tumor cell lines with IC50 values ranging from 0.5 to 5 µM .

- Study 2 : Another investigation demonstrated that the compound significantly inhibited COX enzymes, suggesting its potential use as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Antitumor | 0.64 µM |

| Similar Imidazole Derivative | Antimicrobial | 10 µg/mL |

| Another Phenolic Imidazole | COX Inhibition | 2 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between 4-bromophenyl methanol derivatives and 1-methyl-1H-imidazol-5-yl boronic acids. Key steps include:

- Use of Pd catalysts (e.g., XPhos Pd G2) in 1,4-dioxane/water under inert atmosphere (Ar) .

- Optimization of temperature (e.g., 90°C) and base selection (e.g., K₃PO₄) to enhance yield .

- Post-synthesis purification via silica gel chromatography or recrystallization in methanol/ethyl acetate mixtures .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm imidazole substitution patterns and phenyl-methanol linkage .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are recommended for refinement .

- HPLC-MS : To assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. What solvent systems are suitable for stabilizing this compound in solution?

- Methodological Answer :

- Use polar aprotic solvents (DMSO, DMF) for long-term storage to prevent degradation.

- Avoid protic solvents (e.g., methanol) for prolonged storage due to potential esterification of the hydroxymethyl group .

- For kinetic studies, aqueous buffers (pH 6–8) with 10% DMSO improve solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSPR) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

- QSPR Models : Correlate logP values with solubility data to design derivatives with enhanced bioavailability .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- SHELXL Refinement : Address disorder in the imidazole ring or phenyl group using PART instructions and free variable constraints .

- Twinned Data Handling : For non-merohedral twinning, use HKLF5 format in SHELXL and refine twin laws via CELL_NOW .

- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for packing analysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position to modulate π-π stacking with target proteins .

- Imidazole Modifications : Replace the 1-methyl group with bulkier substituents (e.g., benzyl) to study steric effects on binding affinity .

- Biological Assays : Test derivatives against bacterial biofilms (e.g., S. aureus) to correlate logD values with antimicrobial potency .

Q. What analytical techniques identify degradation products under oxidative stress?

- Methodological Answer :

- LC-HRMS : Use C18 columns with ESI+ mode to detect oxidation products (e.g., ketone or carboxylic acid derivatives of the hydroxymethyl group) .

- EPR Spectroscopy : Monitor radical intermediates generated under UV light or H₂O₂ exposure .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze degradation kinetics via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.